2-(Chlorophenyl)-3-oxobutanenitrile

Vue d'ensemble

Description

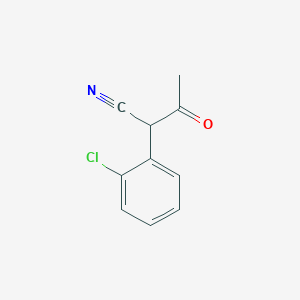

2-(Chlorophenyl)-3-oxobutanenitrile, also known as 2-chlorobenzyl cyanide, is an organonitrile compound which has been studied for its potential applications in various scientific fields. It is a colourless liquid with a boiling point of 94.3 °C and a melting point of -36.9 °C. 2-(Chlorophenyl)-3-oxobutanenitrile has been used in the synthesis of various compounds and has been studied for its potential therapeutic effects.

Applications De Recherche Scientifique

Chalcone Derivatives and Drug Investigations

Chalcones are α,β-unsaturated ketones with a distinctive structure, including two aromatic rings linked by an aliphatic three-carbon chain. 2-Chlorophenylacetonitrile serves as a precursor for chalcone derivatives. Researchers have explored novel approaches for synthesizing these derivatives, leading to a wide range of pharmacological and biological effects. Notably, chalcone derivatives exhibit the following properties:

Heterocyclic Ring Synthesis

Chalcones can be used to synthesize diverse heterocyclic rings through ring closure reactions. 2-Chlorophenylacetonitrile facilitates the creation of cyanopyridines, pyrazolines, isoxazoles, and pyrimidines with different heterocyclic systems. These compounds find applications in medicinal chemistry and drug development .

Plant Growth Regulators

Indole derivatives play a crucial role in plant growth regulation. While not directly related to chalcones, it’s worth noting that indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. Indole derivatives impact plant growth, development, and responses to environmental cues .

Chemical Mediator Inhibition

Researchers have explored chalcone derivatives for their inhibitory effects on chemical mediators released from mast cells, macrophages, neutrophils, and microglial cells. These compounds may hold promise in managing inflammatory responses and related conditions .

Flavor and Fragrance Industry

Chalcones contribute to the flavor and fragrance profiles of various natural foodstuffs. Although not specific to 2-chlorophenylacetonitrile , understanding chalcone chemistry aids in developing synthetic flavors and fragrances .

Pharmaceutical Synthesis

Chalcones act as synthons, enabling the design of analogs and novel heterocycles with pharmaceutical relevance. Their α,β-unsaturated carbonyl system ensures stability in both cis and trans forms, making them valuable building blocks for drug synthesis .

Propriétés

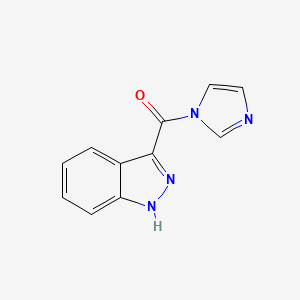

IUPAC Name |

2-(2-chlorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPBVMZXVUMUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-3-oxobutanenitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B2679220.png)

![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)

![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B2679225.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2679228.png)

![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2679229.png)

![Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate](/img/structure/B2679231.png)

![5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid](/img/structure/B2679232.png)

![4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile](/img/structure/B2679235.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)